molecular formula C10H16O2 B1345500 Octahydro-4,7-methano-1H-indene-1,2-diol CAS No. 4728-34-1

Octahydro-4,7-methano-1H-indene-1,2-diol

Cat. No.: B1345500
CAS No.: 4728-34-1
M. Wt: 168.23 g/mol
InChI Key: XZDKBXDSOIMBNM-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of octahydro-4,7-methano-1H-indene-1,2-diol is intimately connected to the broader evolution of cyclopentadiene chemistry and Diels-Alder reaction methodologies. The foundational understanding of this compound emerged from extensive research into cyclopentadiene dimerization processes, which have been central to organic chemistry since the late nineteenth century. In 1886, Roscoe observed a molecular formula corresponding to dicyclopentadiene formation from phenol pyrolysis, correctly identifying the spontaneous dimerization of cyclopentadiene as a fundamental chemical process. This early observation established the groundwork for understanding complex polycyclic structures derived from cyclopentadiene precursors.

The development of tricyclic systems related to this compound gained significant momentum through investigations of intramolecular Michael reactions and stereocontrolled synthesis methodologies. Research conducted in the late twentieth century demonstrated that tricyclic frameworks could be constructed effectively through intramolecular double Michael reactions, providing access to complex polycyclic structures with high stereochemical control. These synthetic approaches proved instrumental in developing methods for accessing compounds with the tricyclo[5.2.1.0²,⁶]decane framework that characterizes this compound.

The compound's discovery and characterization represent part of a broader investigation into bridged polycyclic systems that emerged from systematic studies of cyclopentadiene chemistry. The recognition of dicyclopentadiene as a starting material for complex polycyclic structures led to numerous synthetic investigations, including the development of adamantane synthesis protocols and cubane preparation methodologies. These historical developments established the theoretical and practical foundation for understanding compounds like this compound within the context of modern organic chemistry.

Contemporary research has continued to build upon these historical foundations, with recent database entries indicating ongoing interest in the compound's properties and applications. The compound's inclusion in comprehensive chemical databases reflects its recognized importance within the broader category of polycyclic organic molecules, particularly those derived from cyclopentadiene-related synthetic pathways.

Nomenclature and Systematic Classification

The systematic nomenclature of this compound reflects the compound's complex polycyclic structure and follows established International Union of Pure and Applied Chemistry conventions for naming bridged ring systems. The primary systematic name identifies the compound as a derivative of the indene ring system, specifically modified through complete hydrogenation (octahydro) and the incorporation of a methano bridge connecting positions 4 and 7. This nomenclature system provides precise structural information while maintaining consistency with established naming conventions for similar polycyclic compounds.

Alternative nomenclature systems recognize the compound as tricyclo[5.2.1.0²,⁶]decane-3,4-diol, which explicitly describes the tricyclic framework using systematic numbering conventions. This alternative naming approach emphasizes the compound's tricyclic nature and provides direct information about the positioning of the hydroxyl functional groups at positions 3 and 4 of the decane framework. The tricyclo designation indicates three distinct ring systems within the molecular structure, while the numerical descriptors [5.2.1.0²,⁶] specify the bridge connections and ring sizes.

Chemical databases and regulatory systems have assigned multiple synonyms to ensure comprehensive identification and cross-referencing capabilities. The compound is recognized under various names including 4,7-methano-1H-indene-1,2-diol, octahydro-, hexahydro-4,7-methanoindan-1,2-diol, and several other systematic variants. These alternative names reflect different approaches to describing the same molecular structure, with some emphasizing the indene framework while others focus on the indan or decane structural elements.

The classification of this compound within chemical taxonomy systems places it among polycyclic alcohols with bridged ring structures. This classification reflects both the compound's structural characteristics and its chemical behavior, positioning it within the broader category of complex organic molecules that exhibit unique conformational properties due to their rigid frameworks. The systematic classification facilitates database searches and computational chemistry applications by providing standardized structural descriptors.

Chemical Abstract Service Registry Information and Identifiers

This compound is registered in the Chemical Abstract Service database under the unique registry number 4728-34-1, which serves as the primary identifier for this compound across international chemical databases and regulatory systems. This registry number ensures unambiguous identification and facilitates accurate communication among researchers, regulatory agencies, and commercial entities working with this compound. The Chemical Abstract Service registration system maintains comprehensive records of the compound's properties, synonyms, and structural information.

The compound's European Inventory of Existing Commercial Chemical Substances number 225-229-5 provides additional regulatory identification within European Union chemical management systems. This identifier ensures compliance with European chemical regulations and facilitates international trade and research collaborations involving the compound. The European Inventory designation indicates that the compound has been recognized and catalogued within European chemical databases for regulatory purposes.

The National Service Center designation number 157456 represents another important identifier that connects the compound to historical chemical research databases and government chemical inventories. This identifier system originated from early efforts to catalog and systematize chemical compounds for research and regulatory purposes, providing continuity with historical chemical literature and database systems.

Identifier Type Number/Code Database/System
Chemical Abstract Service Registry Number 4728-34-1 Chemical Abstract Service
European Inventory Number 225-229-5 European Inventory of Existing Commercial Chemical Substances
National Service Center Number 157456 National Service Center Database
PubChem Compound Identifier 98964 PubChem Chemical Database
InChI Key XZDKBXDSOIMBNM-UHFFFAOYSA-N International Chemical Identifier

Contemporary database systems have incorporated additional identifiers to ensure comprehensive coverage and cross-referencing capabilities. The PubChem database assigns compound identifier 98964 to this compound, providing access to extensive chemical property data and computational chemistry results. The International Chemical Identifier Key XZDKBXDSOIMBNM-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling precise identification in computational chemistry applications and database searches.

Structural Significance in Organic Chemistry

The structural architecture of this compound exemplifies the fascinating complexity achievable through polycyclic organic frameworks, particularly those incorporating bridged ring systems with multiple stereogenic centers. The compound's tricyclic structure represents a sophisticated example of three-dimensional molecular organization, where the rigid framework constrains conformational flexibility and creates well-defined spatial relationships between functional groups. This structural rigidity has profound implications for the compound's chemical behavior and reactivity patterns.

The molecular framework consists of a tricyclo[5.2.1.0²,⁶]decane core structure that incorporates three distinct ring systems connected through bridging carbon atoms. The numbering system identifies ten carbon atoms arranged in a complex three-dimensional array, with two hydroxyl groups positioned at specific locations within this framework. The stereochemical implications of this arrangement are significant, as the rigid framework restricts conformational changes and establishes fixed spatial relationships between the hydroxyl substituents.

Structural Feature Description Chemical Significance
Molecular Formula C₁₀H₁₆O₂ Indicates saturation and functional group content
Molecular Weight 168.23 grams per mole Determines physical properties and handling characteristics
Ring System Tricyclo[5.2.1.0²,⁶]decane Defines three-dimensional framework and rigidity
Functional Groups Two hydroxyl groups Determines chemical reactivity and hydrogen bonding
Stereochemistry Multiple chiral centers Controls optical activity and stereoisomer formation

The bridged nature of the tricyclic system creates significant ring strain that influences the compound's chemical reactivity and stability characteristics. The methano bridge connecting positions 4 and 7 of the original indene framework introduces geometric constraints that affect bond angles and conformational preferences throughout the molecule. These structural features position this compound as an important model compound for studying the effects of ring strain and conformational restriction on chemical behavior.

The presence of two hydroxyl functional groups within the rigid tricyclic framework creates opportunities for intramolecular hydrogen bonding and affects the compound's physical properties, including melting point, boiling point, and solubility characteristics. The spatial arrangement of these hydroxyl groups, constrained by the rigid framework, influences the compound's ability to participate in hydrogen bonding networks and affects its behavior in different chemical environments. The combination of structural rigidity and functional group positioning makes this compound particularly valuable for stereochemical studies and conformational analysis.

Research into related tricyclic systems has demonstrated the importance of such frameworks in synthetic organic chemistry, particularly for accessing complex natural products and investigating stereocontrolled reaction mechanisms. The tricyclic architecture of this compound provides insights into the relationship between molecular structure and chemical reactivity, serving as a model system for understanding how geometric constraints influence chemical behavior in polycyclic organic molecules.

Properties

IUPAC Name

tricyclo[5.2.1.02,6]decane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-8-4-7-5-1-2-6(3-5)9(7)10(8)12/h5-12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDKBXDSOIMBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(C(C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963786
Record name Octahydro-1H-4,7-methanoindene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4728-34-1
Record name Octahydro-4,7-methano-1H-indene-1,2-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4728-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Octahydro-4,7-methano-1H-indene-1,2-diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC157456
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Record name Octahydro-1H-4,7-methanoindene-1,2-diol
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Record name Octahydro-4,7-methano-1H-indene-1,2-diol
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Q & A

Advanced Research Question

  • Esterification : Proceeds via acid-catalyzed nucleophilic acyl substitution. Monitor reaction progress using 1^1H NMR (disappearance of –OH peaks at δ 1.8–2.2 ppm) .
  • Oxidation : Catalyzed by Jones reagent (CrO3_3/H2_2SO4_4) to yield diketones. Density Functional Theory (DFT) studies suggest a transition state with partial C–O bond cleavage .

How can researchers address inconsistencies in reported molecular formulas (e.g., C10_{10}10​H16_{16}16​O2_22​ vs. C14_{14}14​H18_{18}18​O2_22​)?

Basic Research Question
Verify via:

  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., C10_{10}H16_{16}O2_2: 168.1150 Da).
  • Elemental Analysis : Compare %C/%H/%O with theoretical values.
  • Cross-reference CAS registry entries (e.g., CAS 13380-89-7 for C10_{10}H16_{16}O) to resolve ambiguities .

What methodologies are used to study its role in photopolymer resins?

Advanced Research Question

  • Dynamic Mechanical Analysis (DMA) : Measure viscoelastic properties during UV curing.
  • FT-IR Spectroscopy : Track acrylate conversion rates via C=C peak (1630 cm1^{-1}) disappearance.
  • Compare with Loctite™ 3830 resin data, where similar bicyclic diacrylates enhance crosslinking density .

How can toxicity and environmental impact be assessed for lab-scale applications?

Basic Research Question

  • Ames Test : Screen for mutagenicity using Salmonella typhimurium strains.
  • ECHA Guidelines : Follow OECD 207 for acute aquatic toxicity (Daphnia magna).
  • Degradation Studies : Use HPLC-MS to identify metabolites in soil/water systems .

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